Bromomaleic acid

描述

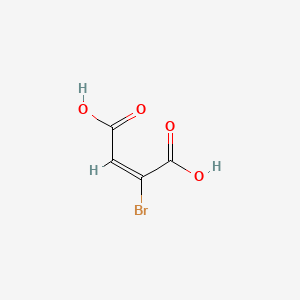

Bromomaleic acid is an organic compound with the molecular formula C₄H₃BrO₄. It is a brominated derivative of maleic acid and is known for its unique chemical properties and reactivity. This compound is often used in various chemical synthesis processes and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: Bromomaleic acid can be synthesized through the bromination of maleic acid. One common method involves the reaction of maleic acid with bromine in the presence of a solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound can be produced by the bromination of maleic anhydride. This process involves the addition of bromine to maleic anhydride in a controlled environment, followed by hydrolysis to yield this compound. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

化学反应分析

Cyclization via Intramolecular Diels–Alder Reaction

Bromomaleic anhydride derivatives serve as precursors for intramolecular Diels–Alder (IMDA) reactions. For example:

-

Reaction of (E)-penta-2,4-dien-1-ol with dichloromaleic anhydride generates a triene intermediate, which undergoes IMDA cyclization upon heating to form bicyclic lactones .

-

The resulting bicyclic acid can be dechlorodecarboxylated to yield unsaturated bicyclic lactones (e.g., Figure 1 ).

-

Bromomaleic anhydride adducts with 3-vinylcyclohex-2-enol produce tricyclic compounds under similar conditions .

Key Conditions :

-

Temperature: 80–130°C

-

Solvent: Acetic acid or toluene

-

Yields: Moderate to high (55–75%) depending on substituents .

Nucleophilic Substitution Reactions

The bromine atom in bromomaleic acid derivatives is susceptible to nucleophilic displacement:

2.1. Reaction with Amines

-

Bromomaleic anhydride reacts with propargylamine in acetic acid at 130°C to form N-propargyl-3-bromomaleimide (Figure 2 ) .

-

Ethanolamine substitutes bromine in bromomaleimide under basic conditions (DIPEA, MeCN) to yield 2-(3-bromo-2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)acetamide .

Representative Reaction Table :

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromomaleic anhydride | Propargylamine | AcOH, 130°C, 6 h | N-Propargyl-3-bromomaleimide | 75% |

| Bromomaleimide | Ethanolamine | DIPEA, MeCN, rt, 90 min | Hydroxyethylacetamide derivative | 31% |

Palladium-Catalyzed γ-C(sp³)–H Alkenylation

This compound esters act as coupling partners in Pd-catalyzed C–H activation:

-

Dimethyl 2-bromomaleate reacts with N-picolinoylcyclohexanamine under Pd(OAc)₂ catalysis (KOPiv additive, DCE solvent) to form γ-alkenylated products (Figure 3 ) .

-

The reaction proceeds via a rate-determining C(sp³)–H bond cleavage step (KIE = 4.55), with oxidative addition of the bromomaleate being non-rate-limiting .

Mechanistic Insights :

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Additive : KOPiv (2.0 equiv)

-

Solvent : 1,2-Dichloroethane (DCE)

Esterification and Hydrolysis

This compound undergoes esterification and hydrolysis under controlled conditions:

-

Bromomaleic anhydride reacts with alcohols (e.g., methanol, ethanol) to form mono- or diesters .

-

Hydrolysis of bromomaleic anhydride in aqueous media yields this compound .

Example :

Reduction and Oxidation

While direct experimental data from cited sources is limited, this compound derivatives are hypothesized to undergo redox reactions analogous to maleic acid:

-

Reduction : Potential conversion to maleic acid via NaBH₄ or LiAlH₄.

-

Oxidation : Possible formation of bromomalic acid using H₂O₂ or KMnO₄.

科学研究应用

Chemical Applications

Organic Synthesis:

Bromomaleic acid is primarily utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules and is involved in various reactions, including nucleophilic substitutions due to the electrophilic nature imparted by the bromine atom. This characteristic allows it to participate in reactions with nucleophiles, making it a valuable intermediate in synthesizing other chemical compounds.

Reactions and Mechanisms:

The mechanism of action involves the bromine atom's electrophilicity, which facilitates its reactivity with nucleophiles. This property is exploited in constructing various organic frameworks, including polymers and biologically active molecules .

Biological Applications

Enzyme Inhibition Studies:

this compound and its derivatives have been investigated for their potential as enzyme inhibitors. Research indicates that modifications of this compound can effectively interact with enzyme active sites, providing insights into enzyme mechanisms and aiding in drug design .

Bioconjugation:

Bromomaleimide derivatives, derived from this compound, are employed in bioconjugation techniques. These compounds allow for the reversible labeling of proteins, facilitating studies on protein interactions and dynamics within biological systems. For instance, bromomaleimide-linked conjugates have been shown to cleave within cells, enabling targeted delivery of therapeutic agents .

Medical Applications

Drug Development:

The potential of this compound in drug development is notable. Its ability to form stable conjugates with biomolecules makes it a candidate for designing inhibitors targeting specific enzymes involved in disease processes. Studies have shown that bromomaleimide scaffolds can be utilized to create multifunctional therapeutics that release their cargo upon internalization into cells .

Therapeutic Scaffolds:

Research highlights the use of bromomaleimides as scaffolds for synthesizing targeted therapeutics. These compounds can be engineered to include various functional groups that enhance their biological activity and specificity towards disease targets .

Industrial Applications

Polymer Production:

In industrial settings, this compound is utilized as an intermediate in synthesizing various polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing the material properties such as thermal stability and mechanical strength .

Chemical Manufacturing:

this compound is also used in the production of specialty chemicals. Its ability to undergo diverse chemical transformations makes it a versatile building block for creating complex chemical entities required in various industrial applications .

Data Table: Summary of Applications

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound derivatives as enzyme inhibitors targeting specific metabolic pathways. The results demonstrated significant inhibition rates, suggesting potential applications in therapeutic contexts where enzyme regulation is critical.

Case Study 2: Bioconjugate Stability

Research on bromomaleimide-linked constructs revealed their stability under physiological conditions while allowing for specific cleavage upon reaching target sites within cells. This property enhances their utility in drug delivery systems.

作用机制

The mechanism of action of bromomaleic acid involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. In biological systems, this compound can modify proteins by reacting with nucleophilic amino acid residues, thereby affecting enzyme activity and protein function.

相似化合物的比较

Maleic acid: The parent compound of bromomaleic acid, lacking the bromine atom.

Fumaric acid: An isomer of maleic acid with a different geometric configuration.

Chloromaleic acid: A chlorinated derivative of maleic acid.

Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it particularly useful in reactions where electrophilic substitution is desired. Compared to chloromaleic acid, this compound is more reactive due to the larger size and lower electronegativity of the bromine atom.

生物活性

Bromomaleic acid, an organic compound with the molecular formula C₄H₃BrO₄, is a brominated derivative of maleic acid. Its unique reactivity due to the presence of a bromine atom allows it to interact with various biological systems, making it a subject of interest in biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.

This compound is synthesized through the bromination of maleic acid or maleic anhydride, typically using bromine in a solvent like acetic acid. The compound exhibits significant electrophilic properties due to the bromine atom, which makes it reactive towards nucleophiles such as amino acids in proteins. This reactivity enables this compound to modify proteins by forming covalent bonds with nucleophilic residues, thereby affecting enzyme activity and protein function .

Key Reactions Involving this compound

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to different substituted products.

- Protein Modification : this compound can react with thiol groups in proteins, resulting in irreversible modifications that can inhibit enzymatic activity .

- Cleavage Mechanisms : Bromomaleimide derivatives based on this compound have been shown to cleave in the presence of reducing agents, suggesting potential applications in targeted drug delivery systems .

Biological Applications

This compound and its derivatives have been investigated for various biological applications:

- Enzyme Inhibition : Studies have demonstrated that this compound can act as a potent inhibitor for specific enzymes by modifying active site residues. For instance, it has been used to study the inhibition of cysteine proteases through irreversible binding .

- Bioconjugation : The compound serves as a scaffold for creating bioconjugates that can be used for tagging proteins and studying their interactions within cellular environments. Bromomaleimide-linked constructs have shown promise in cellular studies due to their ability to cleave under physiological conditions, allowing for controlled release of therapeutic agents .

- Drug Development : Given its ability to modify proteins selectively, this compound is being explored as a potential lead compound for developing new drugs targeting specific diseases, particularly those involving dysregulated enzyme activity .

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of serine proteases by covalently modifying serine residues at the active site. The inhibition was irreversible and dependent on the concentration of the compound used .

- Bioconjugation Efficiency : Research involving bromomaleimide derivatives showed that these compounds could efficiently label proteins without introducing new chiral centers, thus preserving their native structure while allowing for functionalization .

- Therapeutic Potential : Investigations into the use of this compound as a drug delivery vehicle revealed that its derivatives could release therapeutic agents in response to specific cellular conditions, such as pH changes or the presence of reducing agents .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C₄H₃BrO₄ | Protein modification; enzyme inhibition | Electrophilic reactivity |

| Maleic Acid | C₄H₄O₄ | Less reactive; primarily used as a building block | Lacks halogen substitution |

| Chloromaleic Acid | C₄H₃ClO₄ | Similar protein modification; less reactive | Chlorine has higher electronegativity |

| Fumaric Acid | C₄H₄O₄ | Limited biological activity | Geometric isomer of maleic acid |

属性

IUPAC Name |

(E)-2-bromobut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWPGKJPEXNMCS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(=O)O)/Br)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878713 | |

| Record name | (2E)-2-Bromo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-99-6 | |

| Record name | Bromomaleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 227869 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC227869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-Bromo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。